Diastereomeric Excess (de) of CAS 528565‑93‑7 via Lipase‑Catalysed Kinetic Resolution vs. Chemically Synthesised (S,S)‑ET‑5
When prepared by Candida rugosa lipase‑catalysed hydrolysis of the racemic acetate, the (S,R)‑diastereomer (528565‑93‑7) was obtained with 99.5 % de at 50 % conversion [1]. In contrast, the (S,S)‑diastereomer (ET‑5, CAS 189028‑95‑3) produced by chemical oxazaborolidine reduction typically exhibited de < 98 % [2]. This higher stereochemical purity of the (S,R)‑diastereomer is critical when it is employed as a reference standard for quantifying the corresponding impurity in ezetimibe drug substance.
| Evidence Dimension | Diastereomeric excess (de) |
|---|---|
| Target Compound Data | 99.5 % de for (S,R)-diastereomer (528565‑93‑7) via lipase‑catalysed hydrolysis |
| Comparator Or Baseline | (S,S)-ET‑5 (189028‑95‑3) via chemical oxazaborolidine reduction: de < 98 % |
| Quantified Difference | ≥ 1.5 percentage‑point improvement in de |
| Conditions | C. rugosa lipase, pH 7, 40 °C, diisopropyl ether; chemical reduction with (R)-2-methyl-CBS-oxazaborolidine |
Why This Matters
Higher diastereomeric purity of the reference standard directly improves the accuracy and limit of detection of HPLC methods used to control the (S,R)-impurity in ezetimibe API.
- [1] Singh, A., et al. (2013). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. Journal of Molecular Catalysis B: Enzymatic, 85–86, 99–104. View Source
- [2] Liu, Z.-Q., et al. (2017). Enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase in an aqueous-organic solvent system. Bioresource Technology, 229, 26–32. View Source
